molecular formula C9H7N3O B8382625 3-(1H-1,2,3-triazol-1-yl)benzaldehyde

3-(1H-1,2,3-triazol-1-yl)benzaldehyde

Cat. No.: B8382625
M. Wt: 173.17 g/mol
InChI Key: OKTXJGYITFEEOP-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-(triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H7N3O/c13-7-8-2-1-3-9(6-8)12-5-4-10-11-12/h1-7H

InChI Key

OKTXJGYITFEEOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3-(1H-1,2,3-triazol-1-yl)phenyl)methanol (55 mg; 0.31 mmol) in anh. DCM (1 ml) was treated with MnO2 (411 mg; 4.73 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 2 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with DCM. The filtrate was concentrated to dryness under reduced pressure giving 3-(1H-1,2,3-triazol-1-yl)benzaldehyde as a colorless solid. LC-MS (conditions A): tR=0.45 min.; [M+H]+: 174.09 g/mol.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
411 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a sealed tube, a mixture of 3-iodobenzoic acid (2.000 g; 8.06 mmol), 1H-1,2,3-triazole (1.113 g; 16.12 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine (236 mg; 1.61 mmol), Cs2CO3 (5.362 g; 16.12 mmol), and CuI (76 mg; 0.40 mmol) in anh. DMF (10 ml) was heated to 120° C. for 16 h. After cooling to rt, water was added, and the mixture was extracted with AcOEt. The separated aq. layer was acidified with aq. 1 M HCl, and extracted with AcOEt (3×). The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH/AcOH=20/1/0.1) afforded the two pure isomers:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.113 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.362 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
76 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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